![molecular formula C21H22N4O2S B2886357 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one CAS No. 1203319-17-8](/img/structure/B2886357.png)
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one
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Overview
Description
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a piperazine ring, a pyrrole ring, and a thiazole ring, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with sulfonium salts in the presence of a base such as DBU.
Introduction of the acetylphenyl group: This step involves the acetylation of the piperazine ring using acetyl chloride or acetic anhydride under acidic conditions.
Formation of the thiazole ring: This can be done through the cyclization of appropriate thioamides with halogenated compounds.
Introduction of the pyrrole ring: This step involves the reaction of the thiazole intermediate with pyrrole under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives .
Scientific Research Applications
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. For example, as a potential serotonin reuptake inhibitor, it may bind to the serotonin transporter and inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft . In the context of its anticancer properties, it may inhibit the activity of poly (ADP-ribose) polymerase, leading to increased DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Similar in structure but lacks the thiazole and pyrrole rings.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a piperazine ring but has a pyrimidine ring instead of a thiazole and pyrrole rings.
Uniqueness
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one is unique due to its combination of piperazine, thiazole, and pyrrole rings, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Biological Activity
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one is a complex organic compound notable for its unique structural features, which include piperazine, thiazole, and pyrrole rings. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Structural Overview
The compound's structure can be represented as follows:
This molecular configuration allows for diverse interactions with biological targets, making it a subject of interest in drug development.
The biological activity of this compound primarily revolves around its interaction with specific enzymes and cellular pathways:
- Poly (ADP-ribose) Polymerase (PARP) Inhibition : The compound has been identified as a PARP inhibitor, which plays a critical role in DNA repair mechanisms. By inhibiting PARP, the compound may enhance the efficacy of certain chemotherapy agents by preventing cancer cells from repairing their DNA .
- Impact on Cell Signaling : It has been observed to influence apoptosis and cell survival pathways, suggesting potential applications in cancer therapy where modulation of these pathways is crucial .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties:
- Cell Viability : Studies have shown that the compound reduces cell viability in various cancer cell lines. For instance, in breast cancer models, the inhibition of PARP leads to increased sensitivity to chemotherapeutics .
Neuropharmacological Effects
The compound is also being investigated for its potential as a serotonin reuptake inhibitor, which could have implications for treating depression and anxiety disorders. This suggests a dual role where it may address both neurological and oncological conditions .
Comparative Analysis
A comparison with similar compounds highlights the unique attributes of this molecule:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one | Lacks thiazole and pyrrole rings | Limited anticancer activity |
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Contains a piperazine ring | Moderate activity against specific cancers |
The presence of both thiazole and pyrrole rings in this compound enhances its reactivity and biological activity compared to these structurally similar compounds .
Case Studies
Several studies have documented the effects of this compound on various cell lines:
- Breast Cancer Cell Lines : In vitro studies demonstrated that treatment with the compound resulted in a significant decrease in cell proliferation and increased apoptosis markers compared to untreated controls .
- Neuronal Cell Models : Research involving neuronal cell lines indicated that the compound could modulate serotonin levels, suggesting potential antidepressant effects .
Properties
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-16(26)17-4-6-19(7-5-17)23-10-12-24(13-11-23)20(27)14-18-15-28-21(22-18)25-8-2-3-9-25/h2-9,15H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTVIWAVMCFEGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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